molecular formula C23H22N2O6 B2542797 Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 497821-03-1

Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B2542797
CAS No.: 497821-03-1
M. Wt: 422.437
InChI Key: HSSMXGMLIVVIHS-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a chemical compound with the following properties:

  • ChemSpider ID : 1239042 .

Scientific Research Applications

Fluorescent Properties and Synthesis

  • Blue Fluorophores Development : Benzofuran derivatives have been synthesized and studied for their intense blue fluorescence both in solution and solid state, demonstrating potential applications in fluorescent materials and sensors. The study involved the synthesis of 2,3-diphenylphenanthro[9,10-b]furans, highlighting the furans' high HOMO energy levels and columnar stacking in crystals, contributing to their luminescent properties (Kojima et al., 2016).

Anticorrosion Applications

  • Anticorrosion Properties : Research on diethyl (phenylamino) methyl phosphonate derivatives, including structural and performance analysis, has shown promising results as corrosion inhibitors for carbon steel in acidic environments. The study elucidates the compounds' effectiveness and the influence of structural variations on their inhibitory performance, supported by both experimental and theoretical data (Moumeni et al., 2020).

Synthetic Utility and Derivatives Formation

  • Synthetic Applications : The generation and study of dianions derived from benzofurancarboxylic acids have shown significant synthetic utility. These dianions serve as intermediates for various electrophilic reactions, enabling the synthesis of functionally diverse benzofuran compounds. The research provides insights into the stability and reactivity of these dianions, contributing to the broader field of benzofuran chemistry (Buttery, Knight, & Nott, 1985).

Photoluminescent Materials

  • Conjugated Aryl-Vinyl Systems : The synthesis of highly fluorescent benzodifuran aryl-vinyl systems, which includes dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives, has been reported. These compounds show high quantum yields in UV-Vis fluorescence, indicating potential applications in photoluminescent materials and organic electronics (Bosiak et al., 2013).

Properties

IUPAC Name

diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-4-28-22(26)16-13-10-14-17(18(21(25)30-14)23(27)29-5-2)15(19(13)31-20(16)24)12-8-6-11(3)7-9-12/h6-10H,4-5,24-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSMXGMLIVVIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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